3-乙酰脱氧雪腐烯醇 13C17

描述

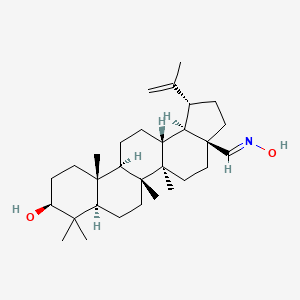

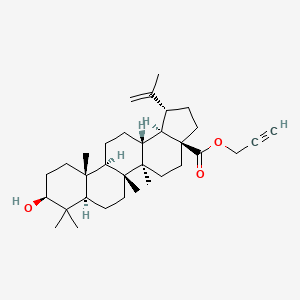

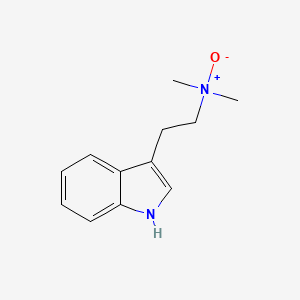

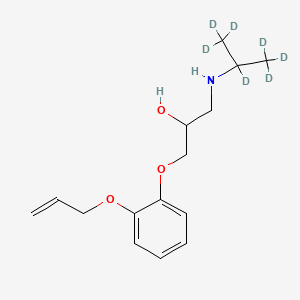

3-Acetyldeoxynivalenol-13C17 is the 13C labeled 3-Acetyldeoxynivalenol . It is a trichothecene mycotoxin deoxynivalenol (DON) acetylated derivative . This compound is a blood-brain barrier (BBB) permeable mycotoxin .

Synthesis Analysis

The synthesis of 3-Acetyldeoxynivalenol-13C17 involves the use of stable isotopes of hydrogen, carbon, and other elements incorporated into drug molecules . Bretz et al. (2005) synthesized stable isotope-labeled 3-acetyldeoxynivalenol (3-AcDON) from deoxynivalenol, marking the first synthesis of a stable isotope-labeled type-B trichothecene.Molecular Structure Analysis

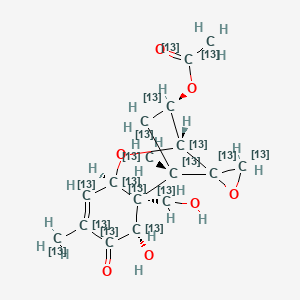

The molecular weight of 3-Acetyldeoxynivalenol-13C17 is 355.23 . The molecular formula is 13C17H22O7 . The SMILES string representation of the molecule is [13CH3] [13C@]12 [13C@@]3 ( [13C@@] ( [H]) ( [13C@H] (O [13C] ( [13CH3])=O) [13CH2]2)O [13C@]4 ( [13C@]1 ( [13CH2]O) [13C@H] (O) [13C] ( [13C] ( [13CH3])= [13CH]4)=O) [H]) [13CH2]O3 .Chemical Reactions Analysis

An isotope dilution-liquid chromatography tandem mass spectrometry method (ID-LC/MS/MS) using 13C17-3-acetyldeoxynivalenol as an internal standard has been developed.Physical And Chemical Properties Analysis

The concentration of 3-Acetyldeoxynivalenol-13C17 is 25 μg/mL in acetonitrile . It is suitable for HPLC and gas chromatography (GC) techniques . The storage temperature is −20°C .科学研究应用

霉菌毒素分析参考方法开发

Gab-Allah 等人 (2021 年) 的一项研究开发了一种同位素稀释-液相色谱串联质谱法 (ID-LC/MS/MS),使用 13C17-3-乙酰脱氧雪腐烯醇作为内标。该方法提高了测量谷物样品中 B 型单端孢霉烯和共轭脱氧雪腐烯醇霉菌毒素的准确性,显示出比以前的方法更好的计量质量 (Gab-Allah、Choi 和 Kim,2021 年)。

稳定同位素稀释测定的合成路线

Asam 和 Rychlik (2012 年) 综述了稳定同位素标记的 3-乙酰脱氧雪腐烯醇 (3-ADON) 和 15-ADON 的合成路线。这些同位素对于在稳定同位素稀释测定中开发内标至关重要,从而提高受污染食品和饲料中单端孢霉烯分析的准确性 (Asam 和 Rychlik,2012 年)。

同位素标记单端孢霉烯的开发

Bretz 等人 (2005 年) 从脱氧雪腐烯醇合成了稳定的同位素标记的 3-乙酰脱氧雪腐烯醇 (3-AcDON),标志着首次合成稳定的同位素标记的 B 型单端孢霉烯。这一进展对于单端孢霉烯霉菌毒素的 HPLC-MS/MS 或 GC-MS 分析具有重要意义 (Bretz、Beyer、Cramer 和 Humpf,2005 年)。

食品和饲料中的霉菌毒素分析

多项研究集中于开发分析方法来测定食品和饲料产品中的霉菌毒素,包括 3-乙酰脱氧雪腐烯醇。这些方法通常使用稳定同位素标记的化合物作为内标,以实现更准确和可靠的霉菌毒素定量 (Liu 等人,2016 年;He 等人,2021 年;Fiby 等人,2021 年;Asam 和 Rychlik,2007 年;Fan 等人,2016 年;Razzazi-Fazeli 等人,2003 年)。

毒理学研究

3-乙酰脱氧雪腐烯醇在毒理学研究中的作用也很显着。例如,Liu 等人 (2020 年) 研究了 3-Ac-DON 对巨噬细胞的生物毒性,提供了对其有害健康影响的见解。这项研究有助于了解食品中霉菌毒素污染对人类和动物健康的影响 (Liu 等人,2020 年)。

作用机制

Target of Action

3-Acetyldeoxynivalenol 13C17 is a trichothecene mycotoxin deoxynivalenol (DON) acetylated derivative . It is primarily targeted towards the blood-brain barrier (BBB) . The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside .

Mode of Action

The compound interacts with its target, the BBB, and is able to permeate through it . This permeability suggests that the compound can interact with the central nervous system, potentially affecting neural function .

Biochemical Pathways

DON is known to inhibit protein synthesis and trigger a ribotoxic stress response that can lead to apoptosis .

Pharmacokinetics

The compound is often used as a tracer for quantitation during the drug development process . This suggests that it has been used to study the absorption, distribution, metabolism, and excretion (ADME) properties of drugs .

Result of Action

DON is known to induce cell necrosis, particularly in the duodenum and spleen .

Action Environment

It is known that the compound is stable and can be stored at room temperature , suggesting that it has good stability under normal environmental conditions .

安全和危害

未来方向

生化分析

Biochemical Properties

3-Acetyldeoxynivalenol 13C17, like its parent compound, interacts with various biomolecules. It is known to bind to eukaryotic ribosomes, interfering with protein synthesis . This interaction disrupts cellular processes, leading to a range of effects that can include cell death .

Cellular Effects

The cellular effects of 3-Acetyldeoxynivalenol 13C17 are significant. It has been shown to induce oxidative stress in HepG2 cells, a human liver cancer cell line . This stress is characterized by the production of reactive oxygen species and induction of lipid peroxidation .

Molecular Mechanism

The molecular mechanism of action of 3-Acetyldeoxynivalenol 13C17 involves its binding to ribosomes, disrupting protein synthesis . This disruption can lead to the activation of intracellular protein kinases, which in turn can mediate selective gene expression and apoptosis .

Temporal Effects in Laboratory Settings

It is known that the parent compound, deoxynivalenol, and its derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on deoxynivalenol, the parent compound, have shown that it can cause growth impairment and immune dysfunction at low doses, while higher doses can lead to more severe effects such as diarrhea, emesis, and even death .

Metabolic Pathways

It is known that deoxynivalenol and its derivatives can affect lipid metabolism .

Transport and Distribution

It is known that deoxynivalenol and its derivatives can be rapidly absorbed and widely distributed in multiple organs .

Subcellular Localization

Given its ability to bind to ribosomes and disrupt protein synthesis, it is likely that it localizes to the cytoplasm where protein synthesis occurs .

属性

IUPAC Name |

[(1'S,2'R,3'S,7'R,9'R,10'R)-3'-hydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)-4'-oxospiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-10'-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15+,16-,17?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFIQZBYNGPCGY-QKZVWBIKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@@]3([13CH2][13C@H]([13C@H]([13C]34[13CH2]O4)O2)O[13C](=O)[13CH3])[13CH3])[13CH2]O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217476-81-7 | |

| Record name | 1217476-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)

![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)

![(2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile](/img/structure/B3025724.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)

![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)